4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide
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Overview
Description
4-Bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide is a chemical compound characterized by its bromine atom, methoxy group, and piperidin-1-ylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps, starting with the bromination of the benzamide core
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine atom, leading to the formation of bromine oxide derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in a different functional group.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions may involve hydrogen gas and a palladium catalyst.
Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Bromine oxide derivatives from oxidation reactions.
Hydrogenated derivatives from reduction reactions.
Various substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery and development.
Industry: It is utilized in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.
Comparison with Similar Compounds
4-Chloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide
4-Iodo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide
4-Bromo-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide
Uniqueness: 4-Bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide is unique due to its bromine atom, which imparts different chemical properties compared to its chloro, iodo, and morpholinyl counterparts
Properties
IUPAC Name |
4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-10-9-16(27(24,25)22-11-3-2-4-12-22)13-17(18)21-19(23)14-5-7-15(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVQXCOZJJOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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